molecular formula C5H5Br2NO B13929380 5-Bromo-4-(bromomethyl)-2-methyloxazole

5-Bromo-4-(bromomethyl)-2-methyloxazole

Cat. No.: B13929380
M. Wt: 254.91 g/mol
InChI Key: DCEQHMFAIQPUAX-UHFFFAOYSA-N
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Description

5-Bromo-4-(bromomethyl)-2-methyloxazole is a brominated oxazole derivative characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₅H₅Br₂NO, with bromine substituents at positions 4 (as a bromomethyl group) and 5, and a methyl group at position 2 . This compound exhibits enhanced electrophilicity due to the electron-withdrawing effects of bromine, making it reactive in substitution and cross-coupling reactions. Its applications span medicinal chemistry (e.g., as a building block for antitubulin agents) and material science .

Properties

Molecular Formula

C5H5Br2NO

Molecular Weight

254.91 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C5H5Br2NO/c1-3-8-4(2-6)5(7)9-3/h2H2,1H3

InChI Key

DCEQHMFAIQPUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(bromomethyl)-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Bromo-4-(bromomethyl)-2-methyloxazole may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(bromomethyl)-2-methyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives of oxazole.

    Oxidation: Formation of oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of partially or fully de-brominated oxazole derivatives.

Scientific Research Applications

5-Bromo-4-(bromomethyl)-2-methyloxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methyloxazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The uniqueness of 5-Bromo-4-(bromomethyl)-2-methyloxazole becomes evident when compared to other oxazole and benzoxazole derivatives. Below is a detailed comparison based on structural features, reactivity, and biological activity.

Positional Isomers and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Key Differences vs. Target Compound Biological/Reactivity Implications
5-Bromo-2-methyloxazole-4-carboxylic acid Carboxylic acid at C-4, bromine at C-5 Replaces bromomethyl with a polar carboxylic acid group Reduced electrophilicity; increased solubility in aqueous media
2-Bromo-5-methyloxazole Bromine at C-2, methyl at C-5 Altered bromine/methyl positions Lower steric hindrance; altered nucleophilic attack sites
Ethyl 2-bromo-4-methyloxazole-5-carboxylate Ethyl ester at C-5, bromine at C-2 Bromine position and ester group substitution Enhanced lipophilicity; different reactivity in ester hydrolysis
5-Bromo-2-phenyl-1,3-benzoxazole Benzene ring fused to oxazole, bromine at C-5 Larger aromatic system Improved π-π stacking in biological targets; altered metabolic stability

Halogen-Substituted Analogs

  • Chlorine vs. Bromine : Chlorinated analogs (e.g., 5-Chloro-2-phenylbenzoxazole) exhibit lower reactivity in Suzuki-Miyaura couplings due to weaker C-Cl bond strength compared to C-Br .
  • Iodo Derivatives : Iodo-substituted oxazoles (e.g., Ethyl 2-iodo-4-methyloxazole-5-carboxylate) show higher reactivity in cross-coupling reactions but lower thermal stability .

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